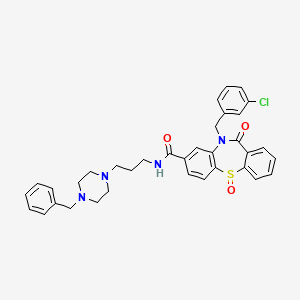
Btk-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-32 is a small-molecule inhibitor targeting Bruton tyrosine kinase, a crucial enzyme in the signaling pathway of the B-cell receptor. Bruton tyrosine kinase plays a vital role in the development, activation, and survival of B-cells, making it a significant target for therapeutic interventions in various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-32 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a quinoline core linked to an indazole scaffold. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-32 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced quinoline derivatives .
Scientific Research Applications
Btk-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell signaling pathways.
Biology: Used to investigate the role of Bruton tyrosine kinase in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
Industry: Used in the development of new therapeutic agents targeting Bruton tyrosine kinase
Mechanism of Action
Btk-IN-32 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, thereby blocking downstream signaling pathways involved in B-cell activation, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The first-in-class covalent Bruton tyrosine kinase inhibitor.
Acalabrutinib: A second-generation covalent Bruton tyrosine kinase inhibitor with improved selectivity.
Zanubrutinib: Another second-generation covalent Bruton tyrosine kinase inhibitor with enhanced potency
Uniqueness of Btk-IN-32
This compound is unique due to its specific binding affinity and selectivity for Bruton tyrosine kinase. It has shown promising results in preclinical studies, demonstrating potent inhibition of Bruton tyrosine kinase and effective suppression of B-cell signaling pathways. This makes it a valuable tool for studying Bruton tyrosine kinase-related diseases and developing new therapeutic agents .
Properties
Molecular Formula |
C35H35ClN4O3S |
|---|---|
Molecular Weight |
627.2 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41) |
InChI Key |
DWERBXWKJZHGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















